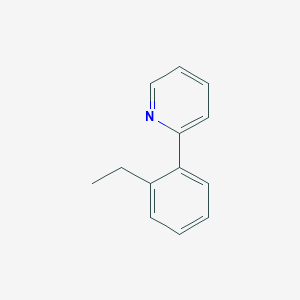

![molecular formula C37H43F3N10O B15233605 N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)

N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HG-7-27-01 is a potent and selective inhibitor of the c-Fes protein-tyrosine kinase. It has an IC50 value of 224 nM and displays intermediate selectivity profiles against 442 kinases . This compound is primarily used in scientific research to study the inhibition of specific kinases and their related pathways.

Méthodes De Préparation

The synthetic routes and reaction conditions for HG-7-27-01 are not widely documented in public literature. . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Analyse Des Réactions Chimiques

HG-7-27-01 undergoes various chemical reactions typical of organic compounds. These reactions include:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

HG-7-27-01 is widely used in scientific research due to its potent inhibitory effects on the c-Fes protein-tyrosine kinase. Its applications include:

Chemistry: Used to study the inhibition of specific kinases and their related pathways.

Biology: Employed in cellular and molecular biology research to understand the role of c-Fes kinase in various biological processes.

Medicine: Investigated for its potential therapeutic effects in diseases where c-Fes kinase is implicated, such as certain cancers.

Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications

Mécanisme D'action

HG-7-27-01 exerts its effects by selectively inhibiting the c-Fes protein-tyrosine kinase. This inhibition occurs through the binding of HG-7-27-01 to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. The molecular targets and pathways involved include the c-Fes kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Comparaison Avec Des Composés Similaires

HG-7-27-01 is unique in its selectivity and potency as a c-Fes kinase inhibitor. Similar compounds include:

HG-7-85-01: Another potent kinase inhibitor with the ability to inhibit both wild-type and mutant forms of several kinases.

Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: A second-generation kinase inhibitor with improved efficacy and selectivity compared to imatinib.

These compounds share similar mechanisms of action but differ in their selectivity profiles and therapeutic applications.

Propriétés

Formule moléculaire |

C37H43F3N10O |

|---|---|

Poids moléculaire |

700.8 g/mol |

Nom IUPAC |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazin-2-yl]ethenyl]benzamide |

InChI |

InChI=1S/C37H43F3N10O/c1-4-48-15-17-49(18-16-48)24-29-8-9-30(20-32(29)37(38,39)40)46-36(51)28-6-5-25(2)27(19-28)7-10-31-22-43-34(23-42-31)47-33-21-35(45-26(3)44-33)50-13-11-41-12-14-50/h5-10,19-23,41H,4,11-18,24H2,1-3H3,(H,46,51)(H,43,44,45,47)/b10-7+ |

Clé InChI |

NDKGCIDWMFLFCL-JXMROGBWSA-N |

SMILES isomérique |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F |

SMILES canonique |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)

![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)